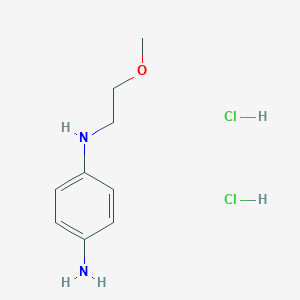

N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride

Description

N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride is a dihydrochloride salt derivative of benzene-1,4-diamine, featuring a methoxyethyl substituent on one of the aromatic amine groups. This compound belongs to a class of aromatic diamines widely studied for their applications in medicinal chemistry, materials science, and chemical synthesis. Its structure combines the aromatic diamine core with a polar methoxyethyl side chain, which influences solubility, reactivity, and biological interactions.

However, its safety and metabolic pathways require careful evaluation, as structurally related compounds (e.g., N-methylbenzene-1,4-diamine derivatives) are associated with cytotoxic or mutagenic metabolites .

Properties

IUPAC Name |

4-N-(2-methoxyethyl)benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-12-7-6-11-9-4-2-8(10)3-5-9;;/h2-5,11H,6-7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIJPFIYXBNVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892459 | |

| Record name | 1,4-Benzenediamine, N1-(2-methoxyethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72584-59-9 | |

| Record name | N-Methoxyethyl-p-phenylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072584599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(2-methoxyethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxyethyl)benzene-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXYETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JV37DF9KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of benzene-1,4-diamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in an industrial setting .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can also be reduced under specific conditions, often using reducing agents like sodium borohydride.

Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

Chemistry: N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications .

Medicine: While not intended for therapeutic use, it is used in medicinal chemistry research to develop new drugs and understand their mechanisms of action .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, thereby exerting its effects . The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, physicochemical properties, and applications of N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride and its analogs:

Biological Activity

N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride, also known as N-(2-MEDA)benzene-1,4-diamine dihydrochloride, is a heterocyclic organic compound characterized by its unique structure, which includes a benzene ring substituted with two amine groups and a methoxyethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a crosslinking agent in proteomics research.

- Molecular Formula : C₉H₁₆Cl₂N₂O

- Molecular Weight : 219.15 g/mol

- Solubility : Highly soluble in water due to the presence of dihydrochloride form.

1. Antioxidant Properties

Research indicates that the methoxyethyl group may contribute to the compound's antioxidant activity , which is essential in combating oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of N-(2-MEDA) have been suggested but require further investigation to elucidate the specific mechanisms involved.

2. Crosslinking Agent in Proteomics

N-(2-MEDA)benzene-1,4-diamine dihydrochloride has been explored as a potential crosslinking agent in proteomics. Crosslinking agents are crucial for studying protein-protein interactions and identifying protein complexes. The compound's reactivity is attributed to its functional groups, allowing for covalent bonding between proteins, which aids in structural analysis and understanding biological processes.

Table 1: Summary of Biological Activities

Currently, there is no detailed scientific literature describing the specific mechanism of action for N-(2-MEDA)benzene-1,4-diamine dihydrochloride. However, its structural characteristics suggest potential interactions with biological macromolecules that warrant further exploration.

Safety and Toxicology

The safety profile of N-(2-MEDA) remains under-researched. Comparative studies with similar compounds like p-phenylenediamine indicate a need for thorough toxicity assessments. For instance, p-phenylenediamine has established NOAEL (No Observed Adverse Effect Level) values ranging from 5-10 mg/kg/day based on various studies . Understanding the toxicological implications of N-(2-MEDA) is crucial for its application in pharmaceuticals and cosmetics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride, and how are they experimentally determined?

- Answer : The compound’s molecular formula is C₉H₁₄Cl₂N₂O , with a molecular weight of 261.13 g/mol (calculated from IUPAC nomenclature). Key properties include solubility in polar solvents (e.g., water, methanol) and stability under acidic conditions. Experimental characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding .

- X-ray crystallography (using SHELX programs) for structural elucidation .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What synthetic routes are reported for this compound, and what are their efficiency metrics?

- Answer : A common method involves:

N-Alkylation of benzene-1,4-diamine with 2-methoxyethyl chloride under basic conditions.

Hydrochloride salt formation via HCl gas or concentrated hydrochloric acid in a dioxane solution .

- Yield : ~70–85% after purification (recrystallization from ethanol).

- Purity : Validated by HPLC (≥98%, using C18 columns and UV detection at 254 nm) .

Q. How should researchers handle this compound safely in laboratory settings?

- Answer :

- Storage : In airtight containers at 2–8°C, protected from light and moisture .

- Hazards : Potential skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights exist for the role of the methoxyethyl group in modulating this compound’s reactivity?

- Answer : The methoxyethyl group enhances solubility in aqueous media and stabilizes intermediates via hydrogen bonding. Studies using DFT calculations reveal its electron-donating effect, which increases nucleophilicity at the aromatic amine sites . Experimental validation involves kinetic studies in coupling reactions (e.g., diazotization) monitored by UV-Vis spectroscopy .

Q. How does this compound interact with macromolecular systems (e.g., proteins or DNA)?

- Answer :

- DNA Binding : Intercalation studies using fluorescence quenching and circular dichroism show moderate binding affinity (Kd ~10⁻⁵ M) due to planar aromaticity and cationic charge .

- Protein Interactions : Molecular docking simulations (AutoDock Vina) suggest preferential binding to tyrosine residues, validated by isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported solubility data across different solvents?

- Answer : Discrepancies arise from variations in pH and temperature. A systematic approach includes:

- Solubility Screening : Use a CheqSol apparatus to measure equilibrium solubility in buffered solutions (pH 1–12) .

- Hansen Solubility Parameters : Compare experimental data with computational predictions to identify outliers .

Q. How does this compound behave under oxidative stress conditions, and what degradation products form?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.